Thalidomide-5-(PEG2-acid)
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Overview
Description
Thalidomide-5-(PEG2-acid) is a derivative of thalidomide, a compound historically known for its sedative and antiemetic properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(PEG2-acid) typically involves the conjugation of thalidomide with a PEG2 linker that terminates in a carboxylic acid group. The process often uses activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG2-acid) are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-(PEG2-acid) primarily undergoes substitution reactions, particularly amidation, where the carboxylic acid group reacts with primary amines to form amide bonds. This reaction is facilitated by activators like HATU or EDC .
Common Reagents and Conditions:
Reagents: HATU, EDC, primary amines
Major Products: The major products formed from these reactions are stable amide-linked conjugates, which are essential for the development of PROTACs and other bioconjugates .
Scientific Research Applications
Thalidomide-5-(PEG2-acid) has a wide range of applications in scientific research:
Mechanism of Action
Thalidomide-5-(PEG2-acid) exerts its effects by acting as a ligand for the E3 ubiquitin ligase cereblon. When conjugated to a target protein ligand, it brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism is central to the function of PROTACs, which aim to selectively degrade specific proteins within cells .
Comparison with Similar Compounds
Thalidomide-NH-PEG2-COOH: Another thalidomide derivative with a PEG2 linker and a carboxylic acid group, used for similar applications in targeted protein degradation.
Thalidomide-5’-O-PEG2-C2-acid: A related compound with a slightly different linker structure, also used in the development of PROTACs.
Uniqueness: Thalidomide-5-(PEG2-acid) is unique due to its specific PEG2 linker, which enhances water solubility and facilitates efficient conjugation with primary amines. This makes it particularly valuable for creating stable amide bonds in bioconjugates and PROTACs, offering a versatile tool for targeted protein degradation and other biochemical applications .
Properties
Molecular Formula |
C21H23N3O9 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H23N3O9/c25-16-4-3-15(19(29)23-16)24-20(30)13-2-1-12(11-14(13)21(24)31)18(28)22-6-8-33-10-9-32-7-5-17(26)27/h1-2,11,15H,3-10H2,(H,22,28)(H,26,27)(H,23,25,29) |
InChI Key |
ULIKSMLULRCDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCC(=O)O |
Origin of Product |
United States |
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